Methyl 4-(2-azidoethyl)benzoate
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Overview
Description
Methyl 4-(2-azidoethyl)benzoate is an organic compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a benzoate ester. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-azidoethyl)benzoate typically involves the reaction of 4-(2-bromoethyl)benzoate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
4-(2-bromoethyl)benzoate+NaN3→Methyl 4-(2-azidoethyl)benzoate+NaBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-azidoethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Methyl 4-(2-azidoethyl)benzoate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-azidoethyl)benzoate primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(2-bromoethyl)benzoate: A precursor in the synthesis of Methyl 4-(2-azidoethyl)benzoate.
Methyl 4-(2-aminoethyl)benzoate: A reduction product of this compound.
Ethyl 4-(2-azidoethyl)benzoate: A similar compound with an ethyl ester instead of a methyl ester.
Uniqueness: this compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules, particularly in the field of click chemistry.
Properties
IUPAC Name |
methyl 4-(2-azidoethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)9-4-2-8(3-5-9)6-7-12-13-11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZVOIXIDURXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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